Ctap

Electrophysiology Neuronal Excitability Receptor Selectivity

Standard μ-opioid antagonists introduce confounding off-target effects: CTOP activates somatostatin K⁺ channels, while naloxone exhibits inverse agonism at μ* receptors. CTAP eliminates these artifacts as a neutral antagonist with >1,200-fold MOR selectivity and zero K⁺ channel agonism. Key advantages: • IC₅₀ 3.5 nM at MOR; >1,200-fold selectivity over DOR (IC₅₀ 4,500 nM) • No off-target K⁺ current at ≤1 µM, unlike CTOP (EC₅₀ 560 nM) • BBB-penetrant, serum T₁/₂ >500 min, soluble up to 50 mg/mL in saline. Ideal for electrophysiology, behavioral, and signaling studies requiring unambiguous MOR blockade.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
CAS No. 103429-32-9
Cat. No. B109568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtap
CAS103429-32-9
SynonymsD-Phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-L-threoninamide cyclic (2→7)-disulfide;  1: PN: WO0168080 SEQID: 22 Claimed Protein;  D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2; 
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1
InChIKeyOFMQLVRLOGHAJI-FGHAYEPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A white to off-white solid

CTAP: Highly Selective μ-Opioid Antagonist


CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH₂, cyclic disulfide 2-7) is a conformationally constrained cyclic octapeptide that functions as a potent and selective antagonist of the μ-opioid receptor (MOR) [1]. First developed as a somatostatin analog, CTAP exhibits an IC₅₀ of 3.5 nM at the μ-opioid receptor and demonstrates over 1,200-fold selectivity against δ-opioid receptors (IC₅₀ = 4,500 nM) . Unlike many peptide-based research tools, CTAP is blood-brain barrier (BBB) penetrant and active in vivo . This guide provides quantitative, comparator-based evidence to support informed selection of CTAP for research and development applications requiring highly specific μ-opioid receptor modulation.

CTAP vs. Generic μ-Antagonists: Key Confounds


Generic substitution among μ-opioid receptor antagonists introduces significant risk of confounding data due to substantial differences in off-target activity profiles. The most structurally similar analog, CTOP, differs by a single amino acid substitution (Orn⁵ in CTOP vs. Arg⁵ in CTAP) yet exhibits potent agonism at non-opioid receptors that CTAP completely lacks [1]. Similarly, classical antagonists like naloxone and naltrexone demonstrate inverse agonist activity at constitutively active μ* receptor states, whereas CTAP behaves as a neutral antagonist without this confounding effect [2]. In vivo, compounds like cyprodime exhibit only moderate MOR/DOR selectivity compared to the >1,200-fold selectivity of CTAP [3]. These differences are not theoretical; they translate directly to divergent experimental outcomes in electrophysiological, behavioral, and signaling studies. The evidence below quantifies these critical differentiators to guide proper selection.

CTAP: Quantitative Comparator Evidence


CTAP vs. CTOP: Non-Opioid Agonism in Locus Coeruleus

In a direct head-to-head comparison using intracellular recordings in rat locus coeruleus brain slices, CTOP produced a robust, concentration-dependent increase in K⁺ conductance (EC₅₀ = 560 nM) that was not blocked by naloxone, demonstrating non-opioid receptor agonism. In contrast, CTAP produced no detectable K⁺ current at concentrations of 300 nM and 1 µM, and only a minimal current at 10 µM [1]. Additionally, CTAP potently antagonized MOR agonist-induced K⁺ currents with an equilibrium dissociation constant (Kd) of 4 nM, confirming its pure antagonism at MOR without the off-target agonism seen with CTOP [1].

Electrophysiology Neuronal Excitability Receptor Selectivity

In Vivo μ-Selectivity: Tail-Withdrawal Assay

In a controlled in vivo study using the warm-water tail-withdrawal assay in rats, CTAP produced dose-dependent antagonism of μ-agonists (morphine, DAMGO) at 55°C. Critically, CTAP did not antagonize the effects of κ-agonists (spiradoline, U69,593) or the δ-agonist DPDPE at 50°C [1]. This contrasts with nor-BNI, which produced insurmountable antagonism of κ-agonists, and naltrindole, which antagonized DPDPE effects. The classical antagonist naltrexone also antagonized μ-agonist effects but with a different selectivity profile [1].

Behavioral Pharmacology Analgesia In Vivo Selectivity

BBB Permeability and In Vivo Stability

A comparative study using an in situ rat brain perfusion technique quantified the CNS entry and stability of [³H]CTAP relative to [³H]morphine. While morphine exhibited greater overall brain penetration (attributed to higher lipophilicity), CTAP demonstrated remarkably high stability in blood and serum (T₁/₂ > 500 min) and remained predominantly intact in brain tissue after a 20-minute perfusion (62.8% intact) [1]. This enzymatic resistance is critical for a peptide-based tool compound. The study also confirmed that CTAP crosses the BBB primarily via passive diffusion rather than saturable transport [1].

Pharmacokinetics Blood-Brain Barrier Peptide Stability

Neutral vs. Inverse Agonism at μ* Receptors

In studies examining acute morphine dependence and tolerance in mice, naloxone was shown to act as a negative antagonist (inverse agonist) by blocking the activity of the sensitized, constitutively active μ* receptor state. In contrast, CTAP functioned as a neutral antagonist, having no effect on μ* activity [1]. This was demonstrated in withdrawal jumping assays: central coinjection of naloxone (i.c.v. and i.th.) elicited robust withdrawal jumping, whereas equivalent administration of CTAP caused little to no jumping [1]. Furthermore, CTAP was able to partially reverse naloxone-induced jumping when administered centrally, confirming that CTAP competes with naloxone at the μ* receptor but without activating the withdrawal response [1].

Receptor Pharmacology Constitutive Activity Inverse Agonism

Opioid Receptor Selectivity Profile

Competition binding assays across opioid receptor subtypes reveal CTAP's exceptional μ-opioid receptor selectivity. At human MOR, CTAP displays a Ki of 2.57 ± 0.49 nM, whereas its affinity for human DOR is approximately 39-fold lower (Ki = 101 ± 30 nM) [1]. This binding selectivity is further supported by functional IC₅₀ data showing a >1,200-fold preference for MOR (IC₅₀ = 3.5 nM) over DOR (IC₅₀ = 4,500 nM) . KOR binding data are more limited but indicate minimal interaction.

Receptor Binding Selectivity Profiling Ligand Screening

Aqueous Solubility vs. Small-Molecule Antagonists

Unlike many small-molecule μ-opioid antagonists that exhibit poor aqueous solubility and require organic solvents or complex formulations for in vivo administration, CTAP is readily soluble in water . Vendor datasheets confirm solubility up to 1 mg/mL in water and 50 mg/mL in saline for in vivo applications . This high aqueous solubility simplifies preparation of dosing solutions for both in vitro and in vivo experiments, reducing the confounding effects of organic solvents on neuronal or behavioral assays.

Formulation In Vivo Dosing Solubility

CTAP: Recommended Applications


Clean Antagonism for Electrophysiology

For patch-clamp or slice electrophysiology experiments where off-target effects on neuronal K⁺ conductances cannot be tolerated, CTAP is the preferred μ-antagonist. Direct evidence demonstrates that CTAP produces no detectable K⁺ current at ≤1 µM, whereas the structurally similar CTOP acts as a potent agonist at non-opioid receptors (EC₅₀ = 560 nM) [1]. Researchers using CTOP at typical antagonist concentrations (100 nM to 1 µM) will observe a confounding, naloxone-insensitive K⁺ current that CTAP completely avoids [1].

CNS-Penetrant μ-Antagonism for In Vivo Studies

For studies investigating the role of central μ-opioid receptors in pain, reward, or addiction using rodent models, CTAP is uniquely suited due to its proven BBB permeability, high enzymatic stability (serum T₁/₂ > 500 min), and documented in vivo μ-selectivity [1][2]. In tail-withdrawal assays, CTAP selectively antagonizes μ-agonist effects without blocking κ- or δ-agonist antinociception, unlike naltrexone or naloxone which exhibit broader or different selectivity profiles [2]. Its aqueous solubility (up to 50 mg/mL in saline) further facilitates reliable in vivo dosing .

Constitutive Activity and Inverse Agonism Studies

For investigations into receptor constitutive activity (e.g., the μ* state) or the development of tolerance and dependence, CTAP serves as a critical neutral antagonist control. Naloxone and naltrexone exhibit inverse agonist properties at μ* receptors, actively suppressing constitutive signaling and precipitating withdrawal [1]. CTAP, by contrast, behaves as a neutral antagonist with no effect on μ* activity and does not precipitate withdrawal jumping when administered centrally to morphine-dependent mice [1]. This property is essential for dissecting mechanisms of tolerance that may be confounded by inverse agonism.

Novel μ-Opioid Ligand Characterization

In screening cascades for novel MOR ligands, CTAP provides a highly selective reference antagonist. With a MOR Ki of 2.57 ± 0.49 nM and minimal DOR binding (Ki = 101 ± 30 nM), CTAP serves as a benchmark for defining μ-specific pharmacology [1]. Its functional selectivity (>1,200-fold for MOR over DOR) ensures that observed antagonism can be confidently attributed to MOR blockade [2]. This contrasts with less selective alternatives like cyprodime, which exhibit only moderate MOR/DOR discrimination .

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